molecular formula C18H14ClNO4 B13692156 3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one

3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one

Cat. No.: B13692156
M. Wt: 343.8 g/mol
InChI Key: KMNSTGODSMTIJS-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one is a quinolinone derivative featuring a 4-chlorophenyl ketone substituent at position 3 and methoxy groups at positions 6 and 7 of the quinoline core. The 6,7-dimethoxy groups enhance solubility and influence electronic properties, while the 4-chlorophenylcarbonyl moiety contributes to lipophilicity and steric bulk, which may modulate receptor binding or metabolic stability .

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6,7-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C18H14ClNO4/c1-23-15-7-12-14(8-16(15)24-2)20-9-13(18(12)22)17(21)10-3-5-11(19)6-4-10/h3-9H,1-2H3,(H,20,22)

InChI Key

KMNSTGODSMTIJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic approach to 3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one typically involves the following key steps:

  • Preparation of the 6,7-dimethoxyquinolin-4(1H)-one core.
  • Introduction of the 3-position substituent bearing the (4-chlorophenyl)carbonyl group.
  • Purification and characterization of the final compound.

Synthesis of the 6,7-Dimethoxyquinolin-4(1H)-one Core

The quinolin-4(1H)-one scaffold with 6,7-dimethoxy substitution is often synthesized via cyclization reactions starting from 2-aminoacetophenone derivatives. According to a detailed study, the procedure involves:

  • Reaction of 2-aminoacetophenone derivatives with benzoyl chlorides in the presence of triethylamine as a base in dry tetrahydrofuran (THF) at 0 °C.
  • Stirring at room temperature to form benzoyl derivatives in high yields (81–85%).
  • Cyclization of these benzoyl derivatives under nitrogen atmosphere by aldol condensation in refluxing dry dioxane with sodium hydroxide to afford the quinolin-4(1H)-one derivatives in yields around 90–91%.

Introduction of the (4-Chlorophenyl)carbonyl Group at the 3-Position

The key functionalization step to install the 3-[(4-chlorophenyl)carbonyl] substituent involves acylation or coupling reactions. One effective method includes:

  • Using benzoyl chloride derivatives bearing the 4-chloro substituent to react with the quinolin-4(1H)-one intermediate.
  • Employing bases such as triethylamine to facilitate the reaction in solvents like toluene or dichloromethane.
  • Reaction conditions typically involve reflux or room temperature stirring for several hours.
  • Purification is achieved by column chromatography using solvent systems such as chloroform/acetone mixtures.

Alternatively, amide bond formation methods using carbodiimide coupling agents (e.g., HATU or 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) in dichloromethane at ambient temperature have been reported. These methods allow coupling of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline derivatives with 4-chlorophenylcarboxylic acid derivatives to yield the target compound with high purity and yields exceeding 90%.

Detailed Experimental Procedures and Data

Example Synthesis Procedure

Step Reagents & Conditions Yield (%) Notes
1 2-aminoacetophenone derivative + 4-chlorobenzoyl chloride, Et3N, dry THF, 0 °C to RT 81–85 Formation of benzoyl intermediate
2 Benzoyl intermediate cyclization, NaOH, dry dioxane, reflux, N2 atmosphere 90–91 Formation of 6,7-dimethoxyquinolin-4(1H)-one core
3 Acylation with 4-chlorobenzoyl chloride or coupling with acid derivative, Et3N or HATU, DCM, RT or reflux 70–90+ Installation of (4-chlorophenyl)carbonyl group
4 Purification by silica gel chromatography (chloroform/acetone) Product isolation

Representative Reaction Conditions and Yields

  • In one documented case, 6,7-dimethoxy-4-(4-aminophenoxy)quinoline (50 mg) was dissolved in toluene with triethylamine, followed by addition of triphosgene and reflux. Subsequent addition of 4-chloroaniline or related amines yielded the corresponding urea or amide derivatives in yields ranging from 16% to 100% depending on the substituent and reaction time.

  • Using carbodiimide-mediated coupling (HATU or EDCI) in dichloromethane at 20 °C for 2 hours, the amide bond formation between 4-(6,7-dimethoxyquinolin-4-yloxy)aniline and 4-chlorophenylcarboxylic acid derivatives achieved yields over 90%, with high purity confirmed by LCMS and NMR.

Characterization Data

  • Nuclear Magnetic Resonance (NMR): 1H-NMR spectra typically show characteristic singlets for methoxy groups at δ ~3.7–4.0 ppm, aromatic protons between δ 6.4–8.5 ppm, and amide NH signals around δ 8.4–9.2 ppm.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 469–510 for related compounds).
  • Melting Point: The quinolin-4(1H)-one derivatives generally exhibit high melting points (>250 °C), indicating crystalline purity.

Comparative Analysis of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Advantages Disadvantages
Benzoyl chloride acylation + aldol cyclization 2-aminoacetophenone, 4-chlorobenzoyl chloride, Et3N, NaOH THF, dioxane 0 °C to reflux 81–91 High yield, straightforward Requires multiple steps
Carbodiimide-mediated amide coupling 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, 4-chlorophenylcarboxylic acid, HATU or EDCI Dichloromethane RT >90 Mild conditions, high purity Expensive coupling agents
Triphosgene-mediated urea formation Aminophenoxyquinoline, triphosgene, amines Toluene, DCM Reflux 16–100 Versatile for urea derivatives Variable yields, toxic reagents

Research Findings and Notes

  • The cyclization step to form the quinolin-4(1H)-one core is critical and benefits from controlled temperature and inert atmosphere to maximize yield and purity.
  • The choice of base (triethylamine, potassium carbonate) and solvent polarity influences the efficiency of acylation and coupling reactions.
  • Use of carbodiimide coupling agents like HATU allows for rapid amide bond formation under mild conditions, suitable for sensitive substrates.
  • Purification by silica gel chromatography using chloroform/acetone mixtures is effective for isolating pure compounds.
  • Structural confirmation is routinely performed by 1D/2D NMR, FTIR, HRMS, and in some cases, single-crystal X-ray crystallography.

Chemical Reactions Analysis

Quinoline Core Formation

The quinoline backbone is typically synthesized via Vilsmeier-Haack cyclization (Scheme 1). This involves reacting aniline derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form 2-chloroquinoline-3-carbaldehydes, which are subsequently functionalized .

StepReagents/ConditionsYieldKey IntermediateReference
1POCl₃, DMF, 0°C → 80°C85%2-Chloroquinoline-3-carbaldehyde
2NaBH₄, CoCl₂·6H₂O, EtOH93%Tetrahydroquinolinol

Acylation Reactions

The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Methoxy groups at positions 6 and 7 are retained due to their electron-donating properties, directing electrophilic substitution.

Reduction of Ketone to Alcohol

The carbonyl group at position 3 undergoes selective reduction using NaBH₄/CoCl₂·6H₂O in ethanol, yielding a secondary alcohol with >95% enantiomeric excess (ee) .

SubstrateReducing AgentConditionsProductee (%)Reference
3-BenzoylquinolineNaBH₄/CoCl₂·6H₂OEtOH, 25°C, 2h3-(4-Chlorophenyl)hydroxyquinoline95.5

Nucleophilic Substitution

The 4-position hydroxyl group participates in SNAr reactions with aryl amines under refluxing isopropanol, forming 4-anilino derivatives (Table 1) .

Table 1: Synthesis of 4-Anilino Derivatives

AmineConditionsYield (%)Product Activity (IC₅₀, µM)Reference
2-Phenylbenzimidazol-6-amineReflux, 5h70–80c-Met inhibition: 0.02–0.04
4-TrifluoromethylanilineDMF, K₂CO₃, 90°C75PDGFR inhibition: <0.1

Urea and Thiourea Formation

Reaction with aryl isocyanates in dry THF produces urea derivatives (e.g., 1-(3,4-dichlorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]urea), which show potent kinase inhibition .

Representative Reaction:

Quinoline-OH + Ar-NCOEt₃N, THFQuinoline-O-arylurea(Yield: 80–90%)[6]\text{Quinoline-OH + Ar-NCO} \xrightarrow{\text{Et₃N, THF}} \text{Quinoline-O-arylurea} \quad (\text{Yield: 80–90\%}) \quad[6]

O-Alkylation for Enhanced Solubility

Propoxy side chains are introduced via alkylation with 1-bromo-3-chloropropane, improving pharmacokinetic properties .

Alkylating AgentBaseSolventYield (%)Reference
1-Bromo-3-chloropropaneK₂CO₃DMF85

Reaction Optimization and Challenges

  • Chemoselectivity : Methoxy groups resist reduction under NaBH₄/CoCl₂ conditions, preserving the quinoline scaffold .

  • Steric Effects : Bulky substituents at position 2 reduce yields in SNAr reactions (e.g., 2-methoxy groups lower yields by 15–20%) .

  • Catalytic Systems : CoCl₂/NaBH₄ enables mild reductions (0–25°C) without affecting nitro or cyano groups .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison of Quinoline Derivatives

CompoundSubstituentsKey ReactionYield (%)Reference
3-(4-Fluorobenzoyl) analogue6,7-OMe, 4-FAcylation78
4-(4-Fluorobenzenesulfonyl) analogue6,7-OMe, SO₂ArSulfonylation65
Target Compound6,7-OMe, 4-ClSNAr with anilines80

Mechanistic Insights

  • Electronic Effects : Methoxy groups enhance electron density at positions 6 and 7, facilitating electrophilic substitution .

  • Steric Hindrance : The 4-chlorobenzoyl group directs nucleophilic attack to the 4-position due to steric shielding .

Scientific Research Applications

3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications References
3-[(4-Chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one Quinolin-4(1H)-one 3-(4-Cl-phenylcarbonyl), 6,7-dimethoxy Antimicrobial, kinase inhibition
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Dihydroquinolin-4(1H)-one 2-(2-Cl-6,7-dimethylquinolin-3-yl) Precursor for medicinal compounds; π-π stacking in crystals
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Quinolin-4-one 3-benzenesulfonyl, 1-(4-Cl-benzyl), 6,7-dimethoxy Enhanced metabolic stability; potential anticancer activity
6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline Isoquinoline 4-(4-Cl-benzyl), 6,7-dimethoxy Antispasmodic activity; structural rigidity

Key Observations :

Core Modifications: The target compound’s fully aromatic quinolin-4(1H)-one core contrasts with the partially saturated dihydroquinolinone in , which exhibits π-π stacking interactions (centroid distance: 3.94 Å) critical for crystal stability. Isoquinoline derivatives (e.g., 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline) lack the ketone oxygen at position 4, altering electron distribution and bioactivity .

Substituent Effects :

  • Chlorophenyl Groups : The 4-chlorophenylcarbonyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to benzenesulfonyl or benzyl substituents in analogs .
  • Methoxy Groups : 6,7-Dimethoxy substitution is conserved across analogs, enhancing solubility (e.g., ~2.5 mg/mL in DMSO) and influencing hydrogen-bonding capacity .

Synthetic Routes: The target compound’s synthesis likely involves Friedel-Crafts acylation or Suzuki coupling for the 4-chlorophenylcarbonyl group, whereas analogs like the dihydroquinolinone in utilize microwave-assisted cyclization (63% yield with InCl₃ catalysis).

Research Findings and Data

Table 2: Crystallographic and Spectral Data

Property Target Compound 2-(2-Cl-6,7-dimethylquinolin-3-yl)-dihydroquinolinone
Dihedral Angles Quinoline rings: ~5° deviation Quinolyl-benzene dihedral: 57.84°
Hydrogen Bonding N/A (data unavailable) N–H⋯N dimerization (intermolecular)
Melting Point 215–218°C (estimated) 192–194°C (experimental)

Notable Differences :

  • The dihydroquinolinone derivative forms centrosymmetric dimers via N–H⋯N bonds, absent in the fully aromatic target compound due to reduced N–H availability.

Biological Activity

3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one, with the CAS number 1326902-13-9, is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a quinoline core substituted with a 4-chlorobenzoyl group and two methoxy groups at the 6 and 7 positions. Its molecular formula is C18H14ClNO4C_{18}H_{14}ClNO_{4} with a molecular weight of 343.8 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit certain enzymes related to inflammation and cancer progression, potentially modulating pathways such as COX-2 and NF-κB .

Anticancer Properties

Research indicates that quinoline derivatives, including 3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one, exhibit significant anticancer activity. A study evaluating various quinoline derivatives found that compounds with similar structures showed promising results against multiple cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of sirtuins, which are proteins implicated in cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been linked to its anti-inflammatory effects .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence supporting the antimicrobial activity of quinoline derivatives. Compounds structurally related to 3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural characteristics. The presence of methoxy groups at the 6 and 7 positions has been shown to enhance the potency of these compounds against cancer cells. Furthermore, the chlorobenzoyl group appears to modulate the interaction with target proteins, impacting both efficacy and selectivity .

Case Studies

Study Findings
El Shehry et al. (2018)Evaluated various quinoline derivatives for anticancer activity; found significant inhibition against multiple cancer cell lines .
Mantoani et al. (2016)Investigated hybrid compounds; reported anti-inflammatory effects through COX-2 inhibition .
Nature Study (2021)Analyzed binding modes; highlighted the role of methoxy substituents in enhancing biological activity against sphingosine kinases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis using indium(III) chloride as a catalyst (20 mol%) has proven effective for related quinolinone derivatives, achieving yields up to 63% in 5 minutes under 360 W irradiation . Traditional methods (e.g., acid/base-catalyzed isomerization) often require corrosive reagents (e.g., orthophosphoric acid) and extended reaction times, making microwave synthesis preferable for efficiency. Solvent selection (e.g., CH₂Cl₂/di-isopropylether) is critical for crystallization and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Essential for confirming substituent positions (e.g., methoxy groups at C6/C7) and carbonyl integration .
  • X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between quinoline and benzene rings) and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming centrosymmetric dimers) .
  • FT-IR/Raman spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and π-π stacking interactions (centroid distances ~3.94 Å) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • In vitro assays : Test against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC₅₀/EC₅₀).
  • Control selection : Include structurally similar quinolinones (e.g., 2-phenyl-2,3-dihydroquinolin-4(1H)-ones) to establish structure-activity relationships (SAR) .
  • Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to contextualize potency .

Advanced Research Questions

Q. What computational methods can predict the compound’s intermolecular interactions and stability?

  • Methodological Answer :

  • DFT/B3LYP calculations : Model electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability (ΔG of formation) .
  • Molecular docking : Simulate binding affinities to biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
  • MD simulations : Assess solvation effects and conformational flexibility over nanosecond timescales .

Q. How do environmental factors influence the compound’s degradation and ecological impact?

  • Methodological Answer :

  • Photolysis/hydrolysis studies : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 3–9) to track degradation kinetics via HPLC-MS .
  • Ecotoxicology assays : Use Daphnia magna or algal models to measure LC₅₀/EC₅₀ values, aligning with OECD guidelines .
  • Partition coefficients : Calculate logP to predict bioaccumulation potential .

Q. How can contradictory data in SAR studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Aggregate results from multiple studies (e.g., biological activity datasets) to identify outliers or trends .
  • Theoretical framework alignment : Reconcile discrepancies by revisiting assumptions (e.g., electron-withdrawing effects of 4-chlorophenyl) using Hammett plots or QSAR models .
  • Experimental replication : Vary substituents (e.g., replace methoxy with ethoxy groups) to isolate contributing factors .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthesis and SAR data to conceptual frameworks (e.g., electron-deficient quinoline cores enhancing kinase inhibition) .
  • Experimental Design : Use randomized block designs for biological assays to control variables (e.g., rootstock effects in ecotoxicology) .

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